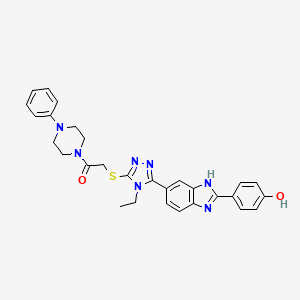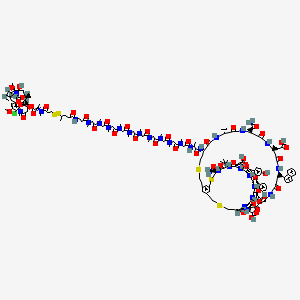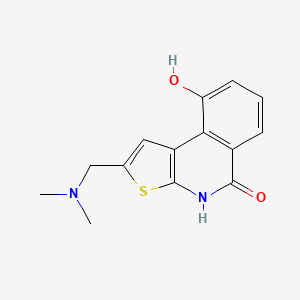
Hydamtiq
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((Dimethylamino)methyl)-9-hydroxythieno[2,3-c]isoquinolin-5(4H)-one, commonly known as Hydamtiq, is a potent inhibitor of poly(ADP-ribose) polymerase-1 and poly(ADP-ribose) polymerase-2. These enzymes play a crucial role in DNA repair and cellular stress responses. This compound exhibits high potency in the low nanomolar range, making it a valuable compound for therapeutic applications, particularly in the treatment of ischemia and inflammatory diseases .
Vorbereitungsmethoden
Hydamtiq is synthesized through a series of reactions, including the Suzuki-Miyaura reaction, thermal cyclization, and a Mannich-type reaction. The synthetic route involves the coupling of 3-bromo-2-thiophenecarboxylic acid with 2-methoxyphenylboronic acid in the presence of tetrakis(triphenylphosphine)palladium(0) and sodium bicarbonate. This is followed by thermal cyclization and a Mannich-type reaction to yield the final product . Industrial production methods have been optimized to include continuous flow synthesis, which improves efficiency and sustainability by eliminating the need for chromatography in downstream steps .
Analyse Chemischer Reaktionen
Hydamtiq undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, although detailed studies on this reaction are limited.
Substitution: The compound can undergo substitution reactions, particularly in the presence of strong nucleophiles. Common reagents used in these reactions include palladium catalysts for coupling reactions and sodium bicarbonate for neutralization.
Wissenschaftliche Forschungsanwendungen
Hydamtiq has a wide range of scientific research applications:
Wirkmechanismus
Hydamtiq exerts its effects by inhibiting poly(ADP-ribose) polymerase-1 and poly(ADP-ribose) polymerase-2. These enzymes are involved in DNA repair and cellular stress responses. By inhibiting these enzymes, this compound prevents the repair of DNA damage, leading to cell death in rapidly dividing cells, such as cancer cells . The compound also dampens the transforming growth factor-beta/SMAD signaling pathway, which is involved in fibrosis and inflammation .
Vergleich Mit ähnlichen Verbindungen
Hydamtiq is unique due to its high potency and selectivity for poly(ADP-ribose) polymerase-1 and poly(ADP-ribose) polymerase-2. Similar compounds include:
Eigenschaften
Molekularformel |
C14H14N2O2S |
|---|---|
Molekulargewicht |
274.34 g/mol |
IUPAC-Name |
2-[(dimethylamino)methyl]-9-hydroxy-4H-thieno[2,3-c]isoquinolin-5-one |
InChI |
InChI=1S/C14H14N2O2S/c1-16(2)7-8-6-10-12-9(4-3-5-11(12)17)13(18)15-14(10)19-8/h3-6,17H,7H2,1-2H3,(H,15,18) |
InChI-Schlüssel |
NNRFUSBXQVBAEO-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CC1=CC2=C(S1)NC(=O)C3=C2C(=CC=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


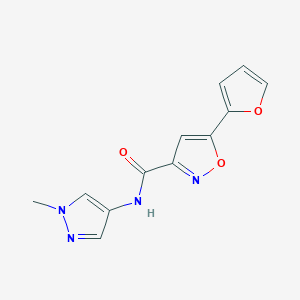
![N-[(5S)-5-(1H-benzimidazol-2-yl)-5-[(4-phenylbenzoyl)amino]pentyl]-5-nitrofuran-2-carboxamide](/img/structure/B12383848.png)
![disodium;6-acetamido-4-hydroxy-3-[[4-(2-sulfonatooxyethylsulfonyl)phenyl]diazenyl]naphthalene-2-sulfonate](/img/structure/B12383855.png)
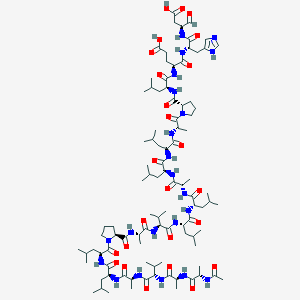
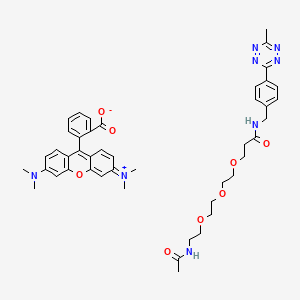
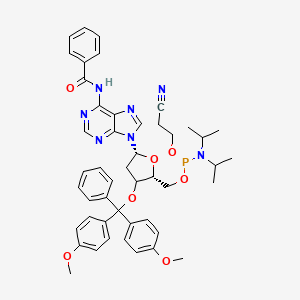
![[(1R,2S,3S,5S,8S,10S,14S)-2,5,10-triacetyloxy-8,12,15,15-tetramethyl-4-methylidene-14-tricyclo[9.3.1.03,8]pentadec-11-enyl] (2R,3S)-3-hydroxy-2-methylbutanoate](/img/structure/B12383878.png)
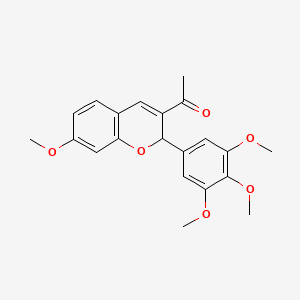
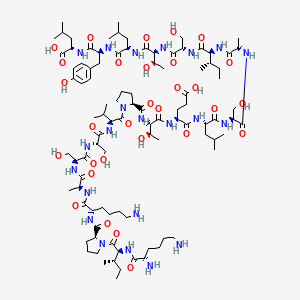


![2-amino-N-[3-[(5S)-5-ethyl-5-hydroxy-6,10-dioxo-7,18,20-trioxa-11,24-diazahexacyclo[11.11.0.02,11.04,9.015,23.017,21]tetracosa-1(24),2,4(9),13,15,17(21),22-heptaen-14-yl]propoxymethyl]acetamide;formic acid](/img/structure/B12383909.png)
